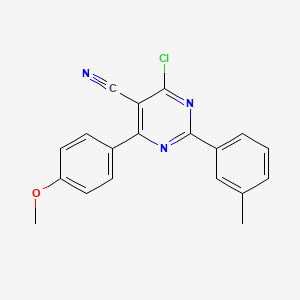

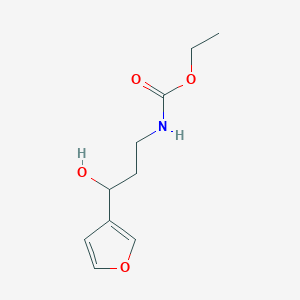

乙基(3-(呋喃-3-基)-3-羟基丙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl (3-(furan-3-yl)-3-hydroxypropyl)carbamate is a chemical compound that belongs to the class of furan derivatives . Furans are five-membered aromatic heterocycles containing one oxygen atom and are important building blocks in organic chemistry .

Synthesis Analysis

The synthesis of polysubstituted furans has been an important research area in organic chemistry . The synthesis of furan derivatives often involves the use of sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Chemical Reactions Analysis

Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .科学研究应用

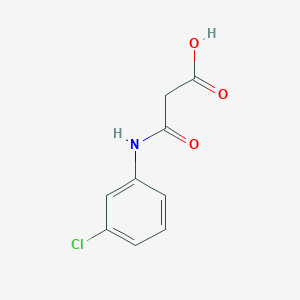

化学合成和结构改性

乙基(3-(呋喃-3-基)-3-羟基丙基)氨基甲酸酯作为各种化学合成中的前体,有助于开发潜在的抗癌剂。例如,相关氨基甲酸酯化合物的氢解和后续反应产生了具有潜在抗癌特性的系列取代氨基甲酸酯,突出了氨基甲酸酯衍生物在药物化学中的多功能性和重要性 (Temple 等人,1983 年)。

生物基聚酯合成

在生物材料领域,乙基(3-(呋喃-3-基)-3-羟基丙基)氨基甲酸酯相关化合物,如 2,5-双(羟甲基)呋喃,已被用作新型生物基聚酯酶促合成的单体。这些材料表现出有希望的性能,可用于各种应用,突出了呋喃衍生物在可持续材料科学中的作用 (Jiang 等人,2014 年)。

前药开发

氨基甲酸酯类似物,包括源自呋喃化合物的类似物,已被探索作为前药,以提高治疗剂的功效和安全性。这种方法已在对抗卡尼放线菌肺炎的背景下得到特别研究,证明了氨基甲酸酯修饰在药物开发中的潜力 (Rahmathullah 等人,1999 年)。

绿色化学应用

呋喃衍生物在绿色化学中至关重要,是利用可再生资源合成有价值化学品的关键中间体。例如,生物质衍生的碳水化合物脱水生成呋喃化合物,如 5-羟甲基糠醛和糠醛,代表了一种从非石油来源生产化学品和燃料的可持续方法,符合绿色化学原则 (Chheda 等人,2007 年)。

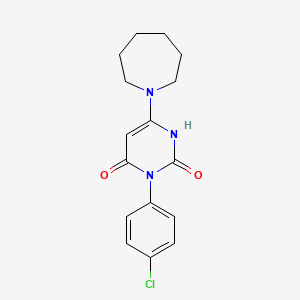

抗菌活性

对含呋喃化合物的研究,包括与乙基(3-(呋喃-3-基)-3-羟基丙基)氨基甲酸酯相关的化合物,也探索了它们的抗菌特性。新型含氮萘(2,1-b)呋喃衍生物已被合成并评估其抗菌和抗真菌活性,为寻找新的抗菌剂做出了贡献 (Nagaraja 等人,2007 年)。

未来方向

The future directions in the research and application of furan derivatives like Ethyl (3-(furan-3-yl)-3-hydroxypropyl)carbamate could involve the development of more efficient methods for their synthesis . Additionally, furan platform chemicals have potential applications in the chemical industry, particularly in the shift from traditional resources such as crude oil to biomass .

作用机制

Target of Action

Furan and carbamate derivatives are known to interact with a variety of biological targets. For instance, furan derivatives have been found in various natural products and drug molecules . Carbamates, on the other hand, are often used in medicinal chemistry due to their ability to form stable covalent bonds with amino acid residues in biological targets .

Mode of Action

The mode of action of furan and carbamate derivatives can vary greatly depending on their specific structure and the biological target they interact with. Generally, these compounds can form covalent bonds with their targets, leading to changes in the target’s function .

Biochemical Pathways

Furan and carbamate derivatives can affect a variety of biochemical pathways. For example, some furan derivatives have been found to possess antiviral, anti-inflammatory, and anticancer activities, suggesting that they may interact with pathways related to these biological processes .

Pharmacokinetics

The ADME properties of furan and carbamate derivatives can vary greatly depending on their specific structure. Some general characteristics include the potential for hydrogen bonding, which can improve pharmacokinetic characteristics .

Result of Action

The molecular and cellular effects of furan and carbamate derivatives can vary greatly depending on their specific structure and the biological target they interact with. Some furan derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Action Environment

The action, efficacy, and stability of furan and carbamate derivatives can be influenced by various environmental factors. For instance, the presence of certain enzymes in the biological environment can affect the stability and activity of these compounds .

属性

IUPAC Name |

ethyl N-[3-(furan-3-yl)-3-hydroxypropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-2-15-10(13)11-5-3-9(12)8-4-6-14-7-8/h4,6-7,9,12H,2-3,5H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSJXQMKPCFANV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCC(C1=COC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2963602.png)

![3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N-[5-(dimethylsulfamoyl)-2-methylphenyl]prop-2-enamide](/img/structure/B2963605.png)

![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone](/img/structure/B2963607.png)

![4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2963612.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B2963617.png)